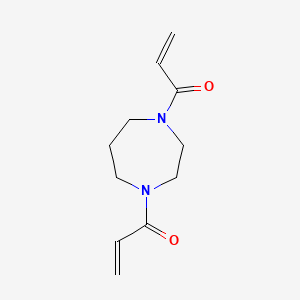

1,1'-(1,4-Diazepane-1,4-diyl)bis(prop-2-en-1-one)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

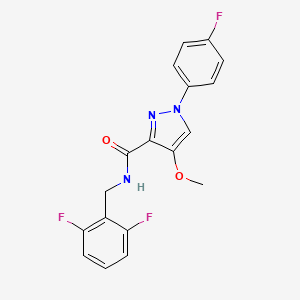

“1,1’-(1,4-Diazepane-1,4-diyl)bis(prop-2-en-1-one)” is also known as 1,4-Diacryloylhexahydrodiazepine . It has a molecular formula of C11H16N2O2 and a molecular weight of 208.26 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, pyrazine was reacted with propionic anhydride in the presence of zinc powder. The mixture was refluxed until complete conversion of pyrazine was observed, as monitored by TLC. The products were recrystallized from propionic anhydride, and all products were further purified by crystallization from methanol .Molecular Structure Analysis

The molecular structure of “1,1’-(1,4-Diazepane-1,4-diyl)bis(prop-2-en-1-one)” is characterized by a diazepane ring, which is a seven-membered ring with two nitrogen atoms . The diazepane ring is connected to two prop-2-en-1-one groups .Chemical Reactions Analysis

The reaction used in the synthesis is a nucleophilic substitution of 1,4-dihydropyrazine and propionic anhydride . 1,4-dihydropyrazines are a kind of heterocyclic non-conjugated dialkene, containing 8p-electrons and characterized as nonaromatic compounds . They are intrinsically distinct from 1,4-dihydropyridines and 4H-pyrans, despite their resemblance in structure .科学的研究の応用

Catalytic Applications

Manganese(III) complexes with diazepane-based ligands have been investigated for their catalytic abilities in the epoxidation of olefins. These complexes demonstrated enhanced chemoselective catalysis for the epoxidation of specific substrates like cyclohexene and styrene, attributed to the Lewis acidity modulation of the Mn(III) center by the ligand's substituents. The study highlights the ligand's influence on the reactivity and selectivity of the catalytic process, making it a potential candidate for targeted synthetic applications (Sankaralingam & Palaniandavar, 2014).

Material Science and Coordination Chemistry

Research into coordination polymers using diazepane-based ligands with cadmium and cobalt nitrate hydrates has resulted in the formation of novel coordination polymers. These studies explore the structural characteristics and potentially pave the way for the development of materials with specific magnetic, optical, or conductive properties (Dong et al., 2000).

Organic Synthesis and Reactivity

Diazepane derivatives have been utilized in the synthesis of complex organic frameworks. For instance, the reaction of disilyne with silylcyanide forming a diazepane analog underscores the utility of diazepane structures in facilitating unique chemical transformations. Such reactions offer insights into the reactivity of silicon-containing compounds and open avenues for creating novel organosilicon materials (Takeuchi et al., 2010).

Bio-inspired Catalysis

Iron(III) complexes of diazepane-based ligands have been investigated as models for enzymes involved in the dioxygenase-mediated cleavage of catechols. These complexes serve as functional and structural mimics for enzymes, offering insights into the mechanisms of biologically relevant transformations and suggesting potential applications in biomimetic catalysis (Mayilmurugan et al., 2008).

Proton Exchange Membranes

The synthesis of semifluorinated sulfonated polytriazole copolymers using diazepane derivatives has been reported, with applications in fuel cell technology. These materials, characterized by high ion exchange capacity and thermal stability, demonstrate the role of diazepane structures in developing advanced materials for energy applications (Saha et al., 2017).

特性

IUPAC Name |

1-(4-prop-2-enoyl-1,4-diazepan-1-yl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-3-10(14)12-6-5-7-13(9-8-12)11(15)4-2/h3-4H,1-2,5-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKJVYJJWYLFVSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCCN(CC1)C(=O)C=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1'-(1,4-Diazepane-1,4-diyl)bis(prop-2-en-1-one) | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2698358.png)

![1,3-dimethyl-6-propyl-5-((4-(trifluoromethyl)benzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2698362.png)

![Ethyl 5-(cyclopropanecarbonylamino)-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2698365.png)

![(3S,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylic acid](/img/structure/B2698366.png)

![3-((5-(isopropylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2698367.png)

amino}-1lambda6-thiolane-1,1-dione](/img/structure/B2698368.png)

![butyl 6-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate](/img/structure/B2698375.png)

![6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2698376.png)

![N-[2-(1H-indol-3-yl)ethyl]-2-(4-nitrophenyl)acetamide](/img/structure/B2698380.png)